
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound known for its exceptional thermal and chemical stability, as well as high water solubility. This compound has a significant impact on various scientific and industrial fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the use of trifluoromethyl-containing building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production. the general approach involves the use of advanced chemical synthesis techniques to achieve the desired product.
化学反応の分析
Types of Reactions
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for each reaction can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
科学的研究の応用
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and methanesulfonyl groups contributes to its unique chemical properties, which in turn affect its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biochemical responses.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile stands out due to its exceptional thermal and chemical stability, as well as its high water solubility. These properties make it particularly valuable in applications where stability and solubility are critical factors.
特性
分子式 |
C8H5F3N2O2S |
|---|---|
分子量 |
250.20 g/mol |
IUPAC名 |
3-methylsulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O2S/c1-16(14,15)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3 |
InChIキー |
NYRILCOEWOSEIC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


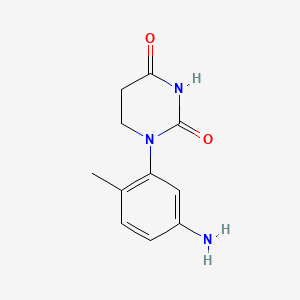
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)
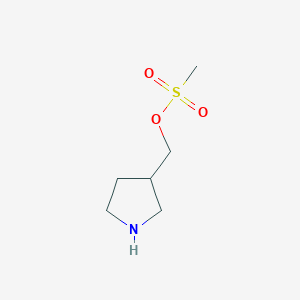

![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)
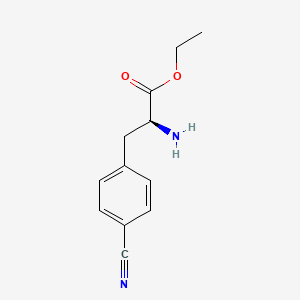
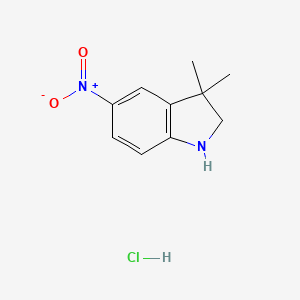
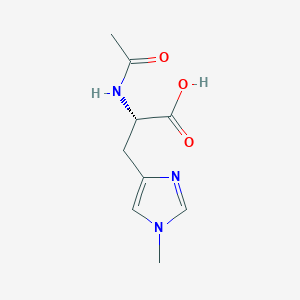
![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)
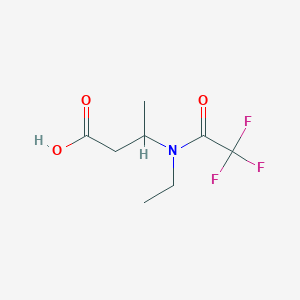
![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
